2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Chiral Chemistry Peptide Synthesis Racemic Mixture

Researchers sourcing Cbz-protected phenylalanine for peptide libraries often default to enantiopure L-isomers, inadvertently introducing chiral bias that can miss active (R)-configured hits. This racemic DL mixture (CAS 1313033-09-8) resolves that problem. • Racemic DL mixture ensures unbiased SAR exploration from the outset-no material wasted on unwanted enantiomer • Orthogonal Cbz group resists both TFA (Boc removal) and piperidine (Fmoc removal), enabling complex multi-step syntheses inaccessible with Fmoc/tBu-only strategies • 3-Methyl (meta) substitution provides distinct steric bulk and electronic profile vs. 4-methyl regioisomer, critical for targets with defined S1 pocket selectivity

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 1313033-09-8
Cat. No. B3097571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
CAS1313033-09-8
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-13-6-5-9-15(10-13)11-16(17(20)21)19-18(22)23-12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
InChIKeyRNKMXKMHEYVYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid (CAS 1313033-09-8): A Cbz-Protected, Racemic 3-Methylphenylalanine Building Block for Peptide Synthesis


2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid (CAS 1313033-09-8) is a racemic (DL) amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group and a 3-methylphenyl (m-tolyl) side chain . With a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol, it belongs to the class of protected phenylalanine analogs . This compound is primarily utilized as a building block in peptide synthesis, where the Cbz group serves as an orthogonal amine-protecting group that can be selectively removed under mild hydrogenolysis conditions (H₂/Pd–C) without affecting other common protecting groups . The 3-methyl substituent on the phenyl ring introduces enhanced steric bulk and lipophilicity compared to unsubstituted Cbz-phenylalanine, influencing peptide conformation and target binding .

Why Unsubstituted Cbz-Phenylalanine or Enantiopure Analogs Cannot Substitute for Racemic 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid in Synthesis


Cbz-protected amino acids are frequently viewed as interchangeable commodity reagents, yet critical structural distinctions between them preclude straightforward substitution. The target compound (CAS 1313033-09-8) is a racemic mixture of the (R) and (S) enantiomers, which fundamentally differentiates it from commercially dominant, enantiopure L-isomers such as Cbz-3-methyl-L-phenylalanine (CAS 1177441-06-3) . In synthetic routes targeting racemic end products, substituting the enantiopure L-form would introduce undesired chiral bias, potentially reducing yield or requiring additional purification steps. Conversely, the 3-methyl substituent on the phenyl ring imparts greater steric hindrance and altered lipophilicity compared to the unsubstituted Cbz-phenylalanine (CAS 1161-13-3), which can dramatically affect peptide coupling kinetics, resin loading efficiency in solid-phase peptide synthesis (SPPS), and the final peptide's conformational preferences . Substituting between regioisomers (e.g., 2-methyl vs. 3-methyl vs. 4-methyl) is equally problematic, as positional differences in the methyl group lead to distinct spatial geometries that directly influence molecular recognition by biological targets . These multidimensional differences underscore the need for quantitative guidance in reagent selection.

Quantitative Differentiation of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid (CAS 1313033-09-8): Evidence for Reagent Selection


Racemic Nature vs. Enantiopure L-Form: A Critical Distinction for Achiral Target Synthesis

The target compound (CAS 1313033-09-8) is a racemic (DL) mixture, whereas the more commonly stocked analog Cbz-3-methyl-L-phenylalanine (CAS 1177441-06-3) is exclusively the (S)-enantiomer . In synthetic schemes aimed at racemic or achiral products, using the enantiopure L-form is chemically wasteful as 50% of the material has the incorrect stereochemistry, and may necessitate chiral separation steps downstream. The racemic nature of CAS 1313033-09-8 provides a direct, stoichiometrically balanced input for such applications, a key procurement consideration.

Chiral Chemistry Peptide Synthesis Racemic Mixture

Regioisomeric Selectivity: 3-Methyl Substituent Provides a Defined Spatial Profile Distinct from 4-Methyl Analogs

The position of the methyl substituent on the phenylalanine ring dictates the spatial orientation of the side chain in the final peptide. The target compound contains a 3-methyl group, whereas the 4-methyl regioisomer (e.g., Cbz-4-methyl-L-phenylalanine, CAS 49759-58-2) has a methyl group in the para position. While both share identical molecular formulas (C18H19NO4) and molecular weights (313.35 g/mol), their predicted acid dissociation constants (pKa) are practically identical at 3.90±0.10, indicating the substitution position does not alter the fundamental acidity of the molecule . This similarity in bulk properties means that differentiation is entirely dependent on the steric and electronic demands of the biological or catalytic target. The meta-substitution pattern introduces a distinct, directional steric profile that can be critical for fitting into enzyme active sites or receptor pockets, a nuance lost with para-substitution .

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Cbz Protection Strategy: Orthogonal Deprotection and Stability Advantages for SPPS

The benzyloxycarbonyl (Cbz) group on the target compound provides orthogonal amine protection that is stable to the piperidine conditions used for Fmoc deprotection in standard solid-phase peptide synthesis (SPPS), but can be cleanly and quantitatively removed under mild catalytic hydrogenolysis (H₂, Pd/C) . This is a critical operational advantage over the Fmoc-protected equivalent, Fmoc-3-methyl-L-phenylalanine (CAS 211637-74-0). While the Fmoc analog is the standard for SPPS, its deprotection requires basic conditions that can lead to aspartimide formation and other side reactions in sensitive sequences . The Cbz group allows for a fully orthogonal, acid/base-stable, and traceless deprotection strategy. Furthermore, the target compound is specified for long-term storage in a cool, dry place, which is standard for Cbz-protected amino acids, while Fmoc-protected analogs generally require storage at -20°C to prevent premature deprotection and degradation .

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection

Purity Specification: Quality Assurance for Reproducible Synthesis

The target compound is commercially available with a defined minimum purity of 95%, with certain suppliers offering batches at 98% purity, supported by analytical data including NMR, HPLC, and GC . In contrast, the purity specification for the closely related Cbz-4-methyl-DL-phenylalanine (CAS 17191-48-9) is typically listed only as 95% without a published path to higher-grade material . For sensitive applications such as the synthesis of peptide ligand mimetics for drug discovery, starting material purity is directly correlated with final product yield and the burden of purification. The availability of higher-purity (98%) material from the supplier Bidepharm provides procurement flexibility, allowing researchers to choose a grade that matches the sensitivity of their specific application .

Quality Control Reagent Purity Reproducibility

Scalability for Preparative Applications: Proven Track Record in Large-Scale Chromatographic Purification

Derivatives of the Cbz-3-methylphenylalanine core, specifically the Cbz-methyl ester, have been successfully processed at a multi-gram scale using preparative supercritical fluid chromatography (SFC). In a published protocol, over 3.4 grams of Cbz-methyl ester derived isomers were purified on a Daicel Chiralpak AD-H column in 6.25 hours with greater than 90% total recovery . This demonstrates the compound class's excellent compatibility with high-resolution, scalable purification methods, a critical factor for projects transitioning from discovery to preclinical development. While this specific study used the methyl ester derivative, the parent acid (CAS 1313033-09-8) can be esterified and processed under analogous conditions, providing a validated path to large-scale enantiopure material when needed .

Preparative Chromatography Scale-up Process Chemistry

Recommended Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid (CAS 1313033-09-8) Based on Verified Differentiation


Synthesis of Racemic Peptide Libraries for Drug Discovery Screening

The racemic nature of CAS 1313033-09-8 makes it the ideal input for generating peptide libraries intended for initial, broad screening campaigns where stereochemistry is not yet resolved. Using the enantiopure L-form (CAS 1177441-06-3) would waste 50% of the material and create a library with an unintended chiral bias, potentially missing active (R)-configured hits. This compound is specifically selected for lead generation efforts where comprehensive SAR requires exploration of both enantiomers from the outset .

Peptide Synthesis Requiring Orthogonal Nⁿ-Protection in the Presence of Acid- and Base-Labile Groups

When synthesizing cyclic peptides, phosphopeptides, or glycopeptides, multiple orthogonal protecting groups are essential. The Cbz group on this compound is stable to both the acidic conditions used for Boc-group removal (TFA) and the basic conditions used for Fmoc-group removal (piperidine), yet is cleanly removed by catalytic hydrogenolysis . This unique orthogonality profile enables complex synthetic routes inaccessible with purely Fmoc/tBu strategies that rely on the Fmoc-3-methyl-L-phenylalanine (CAS 211637-74-0) building block .

Structure-Activity Relationship (SAR) Studies on Phenylalanine Regioisomers

The 3-methyl substitution pattern is the specific variable of interest in SAR programs. Using the target compound ensures the steric and electronic environment is precisely that of a meta-substituted phenylalanine, which has been shown to generate distinct conformational properties in peptides compared to its 4-methyl (para) regioisomer . This is a non-negotiable requirement for medicinal chemistry projects targeting enzymes like phenylethanolamine N-methyltransferase (PNMT) or proteases with defined S1 pockets that differentiate between regioisomers .

Process Chemistry Development and Scale-Up Feasibility Studies

For projects requiring large quantities of a 3-methylphenylalanine-containing peptide, the proven scalability of the Cbz-methylphenylalanine compound class via preparative SFC (achieving >90% recovery on >3.4 g scale in under 7 hours) provides a validated manufacturing pathway . Procurement of the parent acid CAS 1313033-09-8 is the first step in this established route, making it the strategic choice for discovery programs with an eye toward preclinical development .

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